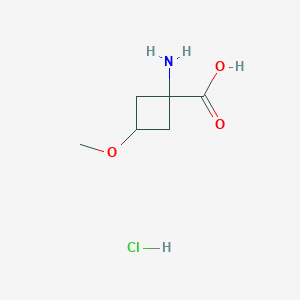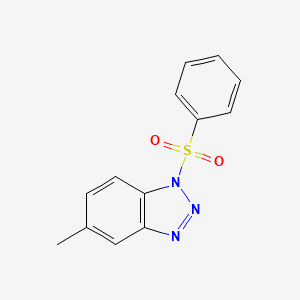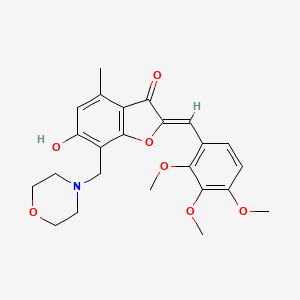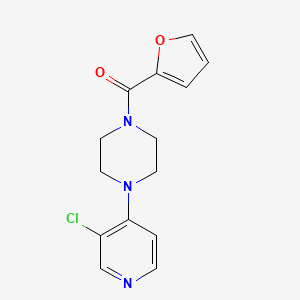
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound used in scientific research1. It has a unique structure that allows for various applications, such as drug discovery and catalyst1.
Synthesis Analysis
The specific synthesis process for this compound is not readily available in the search results. However, similar compounds have been synthesized through various methods23. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, the International Chemical Identifier (InChI) for a similar compound is provided4. The InChI is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, similar compounds have been found to inhibit the catalytical activity of certain enzymes3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the linear formula for a similar compound, FURAN-2-YL-PIPERAZIN-1-YL-METHANONE, is C9H12N2O2, and its molecular weight is 180.2086.Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the efficacy of related organic compounds as corrosion inhibitors for metals. For instance, a study by Singaravelu and Bhadusha (2022) on a similar compound showed its application as an effective corrosion inhibitor for mild steel in acidic media. Their findings suggest that such compounds could serve as mixed-type inhibitors, offering protection by forming a protective layer on the metal surface, thus reducing corrosion rates significantly in acidic environments (Singaravelu & Bhadusha, 2022).
Antimicrobial Activity
Compounds within this structural class have also been evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and tested their antimicrobial activity, observing variable and modest activity against investigated bacterial and fungal strains. This suggests potential research applications of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Drug Discovery
Another study focused on the discovery of potent antagonists for the G protein-coupled receptor NPBWR1 (GPR7), highlighting the synthesis and evaluation of small molecule antagonists including compounds with similar structural features. This research area points towards the application of such compounds in the development of novel therapeutics for various disorders, demonstrating the potential for these molecules in drug discovery processes (Romero et al., 2012).
Pharmacological Evaluation
In pharmacological research, derivatives of similar structures have been identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showcasing analgesic effects in models of pain. Such studies underline the importance of structural analogs in the development and evaluation of new pharmacological agents for the treatment of pain and other conditions (Tsuno et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are nontoxic to human cells2.
Orientations Futures
The future directions for this compound are not explicitly mentioned in the search results. However, the molecular interactions of derivatised conjugates in docking studies reveal their suitability for further development2.
Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-10-16-4-3-12(11)17-5-7-18(8-6-17)14(19)13-2-1-9-20-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHICOZCFTLZUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-4-yl)-4-(furan-2-carbonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
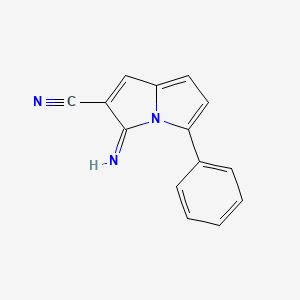
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)
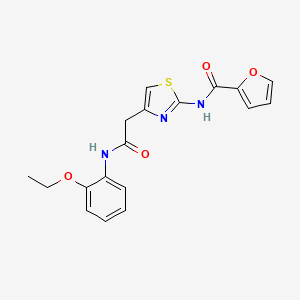
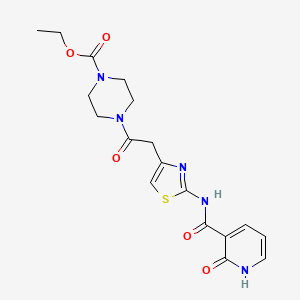
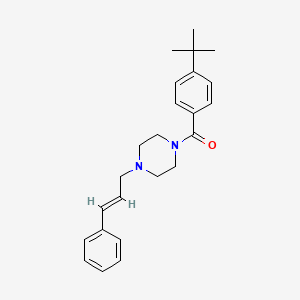
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
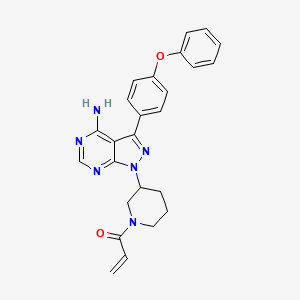
![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)
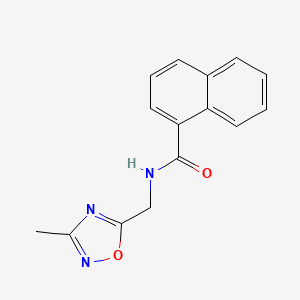
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
